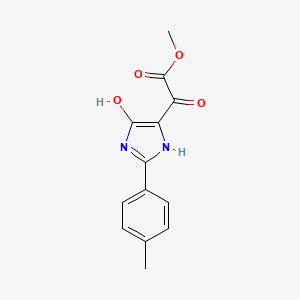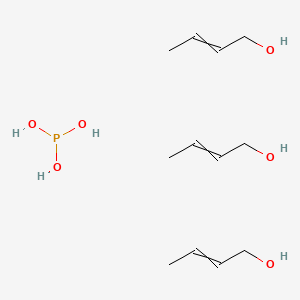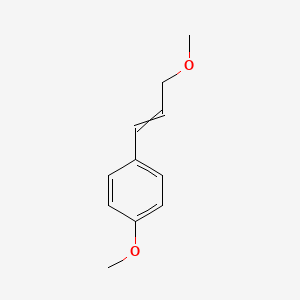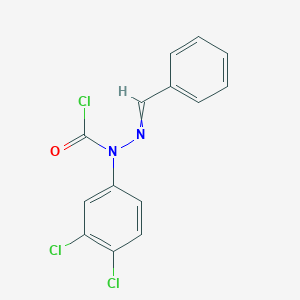
1-Chloronon-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloronon-3-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C9H15Cl, and it features a chlorine atom attached to the first carbon of a nonyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloronon-3-yne can be synthesized through several methods, including:
-
Dehydrohalogenation of Vicinal Dihalides: : This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide (NaNH2) in liquid ammonia. The reaction proceeds through an E2 elimination mechanism, forming the alkyne .
-
Alkylation of Terminal Alkynes: : Terminal alkynes can be deprotonated using a strong base like sodium hydride (NaH) or sodium amide (NaNH2), followed by alkylation with an appropriate alkyl halide to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation reactions, utilizing efficient and cost-effective bases and solvents to maximize yield and purity. The process is optimized for scalability and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloronon-3-yne undergoes various chemical reactions, including:
-
Addition Reactions: : The triple bond in this compound can participate in addition reactions with halogens (e.g., Cl2, Br2) and hydrogen halides (e.g., HCl, HBr), forming dihaloalkanes and haloalkenes .
-
Substitution Reactions: : The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers .
-
Oxidation and Reduction: : The triple bond can be oxidized to form diketones or reduced to form alkenes and alkanes using appropriate reagents and conditions .
Common Reagents and Conditions
Halogenation: Cl2, Br2 in inert solvents like dichloromethane.
Hydrohalogenation: HCl, HBr in the presence of catalysts.
Nucleophilic Substitution: NaOH, KOH in aqueous or alcoholic solutions.
Oxidation: KMnO4, OsO4 in aqueous or organic solvents.
Reduction: H2 with Pd/C or Lindlar’s catalyst for partial reduction.
Major Products
Dihaloalkanes: Formed from halogenation.
Haloalkenes: Formed from hydrohalogenation.
Alcohols and Ethers: Formed from nucleophilic substitution.
Diketones: Formed from oxidation.
Alkenes and Alkanes: Formed from reduction.
Applications De Recherche Scientifique
1-Chloronon-3-yne has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions and cycloadditions .
-
Biology: : Investigated for its potential as a bioorthogonal reagent in labeling and tracking biomolecules due to its unique reactivity .
-
Medicine: : Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds .
-
Industry: : Utilized in the production of specialty chemicals, polymers, and materials with specific properties .
Mécanisme D'action
The mechanism of action of 1-Chloronon-3-yne involves its reactivity towards various chemical species:
-
Triple Bond Reactivity: : The carbon-carbon triple bond is highly reactive, allowing for addition reactions with electrophiles and nucleophiles .
-
Chlorine Substitution: : The chlorine atom can be readily substituted by nucleophiles, facilitating the formation of a wide range of derivatives .
-
Molecular Targets and Pathways: : In biological systems, this compound can interact with enzymes and proteins through covalent bonding, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
1-Chloronon-3-yne can be compared with other similar compounds, such as:
-
1-Bromonon-3-yne: : Similar structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions due to the larger atomic size of bromine .
-
1-Iodonon-3-yne: : Contains an iodine atom, which is even larger and more reactive than bromine, leading to different reactivity patterns .
-
1-Fluoronon-3-yne: : Contains a fluorine atom, which is smaller and more electronegative, resulting in different chemical behavior .
-
1-Chlorooct-3-yne: : Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity .
The uniqueness of this compound lies in its specific combination of a chlorine atom and a nonyne chain, providing distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
51575-82-7 |
|---|---|
Formule moléculaire |
C9H15Cl |
Poids moléculaire |
158.67 g/mol |
Nom IUPAC |
1-chloronon-3-yne |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-5,8-9H2,1H3 |
Clé InChI |
IFUSVKAQPZQILY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)



![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)




![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
